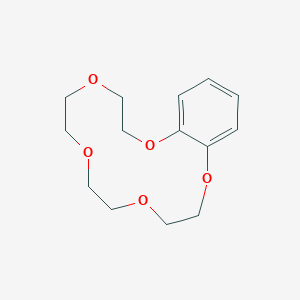

Benzo-15-crown-5-ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEPSTUXZLEUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161511 | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14098-44-3 | |

| Record name | Benzo-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14098-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Serendipitous Synthesis of Benzo-15-crown-5: A Technical Guide

A deep dive into Charles Pedersen's landmark discovery, detailing the experimental protocols and quantitative analysis of a cornerstone of supramolecular chemistry.

The year 1967 marked a pivotal moment in chemical history with the publication of Charles J. Pedersen's work on a new class of macrocyclic polyethers, which he aptly named "crown ethers." While his initial, accidental discovery was of dibenzo-18-crown-6, his systematic investigation led to the synthesis of a family of these compounds, including the significant Benzo-15-crown-5. This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and cation binding properties of Benzo-15-crown-5, tailored for researchers, scientists, and professionals in drug development.

The Genesis of a Discovery: A Fortuitous Byproduct

Pedersen's foray into the world of crown ethers was entirely serendipitous. While working at DuPont, his research was focused on developing multidentate ligands to act as metal deactivators, specifically for vanadium and copper ions. In an attempt to synthesize a bis(2-(o-hydroxyphenoxy)ethyl) ether, a reaction yielded an unexpected, fibrous white crystalline byproduct in a meager 0.4% yield. Intrigued by its unusual insolubility in methanol, which was overcome by the addition of a sodium salt, Pedersen correctly deduced that he had synthesized a cyclic polyether that was complexing with the sodium cation. This marked the dawn of crown ether chemistry.

Synthesis of Benzo-15-crown-5: The Williamson Ether Synthesis

The primary method for synthesizing Benzo-15-crown-5 is the Williamson ether synthesis.[1] This reaction involves the condensation of catechol (1,2-dihydroxybenzene) with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base.[1]

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of Benzo-15-crown-5.[1][2]

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

1,10-dichloro-3,6,9-trioxadecane (or tetraethylene glycol dichloride)

-

Sodium hydroxide (B78521) (NaOH)

-

n-Butanol (solvent)

-

Hexane (B92381) (for extraction)

-

Deionized water

Procedure:

-

A reaction flask equipped with a mechanical stirrer, condenser, and dropping funnel is charged with catechol and n-butanol.

-

The mixture is stirred until the catechol is completely dissolved.

-

An aqueous solution of sodium hydroxide is added to the flask, and the mixture is stirred for 30-40 minutes to form the sodium salt of catechol.

-

1,10-dichloro-3,6,9-trioxadecane is then added dropwise to the reaction mixture. The rate of addition can be a critical parameter influencing the yield.

-

The reaction mixture is heated to reflux (approximately 107 °C) and maintained at this temperature for several hours (typically 7-8.5 hours).[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is extracted with hexane to isolate the crude Benzo-15-crown-5.

-

The product is then purified by recrystallization, typically from hexane or a similar nonpolar solvent, to yield white, transparent crystals.[1]

Reaction Workflow

Caption: Williamson ether synthesis workflow for Benzo-15-crown-5.

Quantitative Data

The yield and physical properties of Benzo-15-crown-5 can vary depending on the specific reaction conditions.

| Parameter | Value | Reference |

| Yield | 62% (standard) | [1] |

| up to 82.097% (optimized) | [1] | |

| Melting Point | 79.5-80.5 °C | [1] |

| 80.48 °C | [1] | |

| 78-80 °C | ||

| Molecular Formula | C₁₄H₂₀O₅ | |

| Molecular Weight | 268.31 g/mol |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized Benzo-15-crown-5.

| Technique | Key Observations | Reference |

| ¹H NMR | Multiplets in the aromatic region (δ 6.85-6.99 ppm) and characteristic signals for the ethylene (B1197577) oxide units (δ 3.62-4.09 ppm). | [3] |

| ¹³C NMR | Signals corresponding to the aromatic carbons (δ 113.92, 121.04, 148.63 ppm) and the ether carbons (δ 68.42, 68.87, 69.79, 70.42 ppm). | [3] |

| IR (KBr) | Strong C-O-C stretching vibrations around 1138 cm⁻¹ and aromatic C-H bands. | [3] |

Cation Complexation: The "Crown" Effect

A defining feature of crown ethers is their ability to selectively bind cations within their central cavity. The size of the cavity dictates the selectivity for specific cations. Benzo-15-crown-5, with its 15-membered ring and 5 oxygen donor atoms, exhibits a strong affinity for sodium ions, which have an ionic diameter that fits well within the crown's cavity.

Stability Constants of Benzo-15-crown-5 Complexes

The stability of the complexes formed between Benzo-15-crown-5 and various alkali metal cations has been determined using methods such as conductometry. The stability constants (log K) provide a quantitative measure of the binding strength.

| Cation | Log K (in Acetonitrile at 298 K) | Reference |

| Na⁺ | 3.45 | [4] |

| K⁺ | 3.38 | [4] |

| Rb⁺ | 2.87 | [4] |

| Cs⁺ | 2.50 | [4] |

| Li⁺ | 3.41 | [4] |

Note: The stability of these complexes can be influenced by the solvent system.

Logical Relationship of Cation Binding

Caption: Complexation of a cation by Benzo-15-crown-5.

Conclusion

The discovery of Benzo-15-crown-5, born from a serendipitous observation by Charles Pedersen, has had a profound impact on the field of chemistry. Its synthesis via the Williamson ether reaction is a robust and well-understood process. The unique ability of this and other crown ethers to selectively bind cations has paved the way for advancements in areas such as phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists continuing to explore the vast potential of these fascinating macrocyclic molecules.

References

The Serendipitous Discovery and Deliberate Design: A Technical History of Benzocrown Ethers

For Researchers, Scientists, and Drug Development Professionals

The journey of benzocrown ethers, from a serendipitous laboratory byproduct to a cornerstone of supramolecular chemistry, offers a compelling narrative of scientific discovery and its subsequent impact on diverse fields, including analytical chemistry, materials science, and pharmacology. This in-depth guide explores the historical development of these fascinating macrocycles, detailing their discovery, key synthetic methodologies, and the quantitative understanding of their unique host-guest chemistry.

A Fortuitous Finding: The Dawn of Crown Ether Chemistry

The story of benzocrown ethers begins in the 1960s at the DuPont Company, where American chemist Charles J. Pedersen was investigating the synthesis of multidentate phenolic ligands for complexing vanadium.[1] In 1967, while attempting to prepare bis[2-(o-hydroxyphenoxy)ethyl] ether from catechol and bis(2-chloroethyl) ether, Pedersen isolated a small quantity of a white, crystalline byproduct.[1][2] This unexpected substance, dibenzo-18-crown-6 (B77160), exhibited the remarkable and at the time, unprecedented, ability to solubilize sodium salts in organic solvents.[3] This accidental discovery marked the birth of crown ether chemistry and opened the door to the vast field of host-guest chemistry.[4] For his pioneering work, Pedersen was a co-recipient of the 1987 Nobel Prize in Chemistry.[5][6][7]

Pedersen's initial discovery was not a fleeting observation. He went on to synthesize a series of over sixty macrocyclic polyethers, systematically varying the ring size and the number of oxygen atoms.[3][8] He named them "crown" ethers due to the resemblance of their three-dimensional structure, when complexed with a cation, to a royal crown.[3][9] His seminal 1967 paper in the Journal of the American Chemical Society laid the foundation for the entire field, detailing the synthesis and remarkable complexing properties of these new compounds.[4][7]

The Art of the Ring: Synthesis of Benzocrown Ethers

The primary method for synthesizing benzocrown ethers, and the one utilized by Pedersen in his initial work, is a modification of the Williamson ether synthesis.[9] This typically involves the reaction of a catechol with a dihaloalkane or a diol ditosylate in the presence of a base.[10] The "template effect," where the cation of the base coordinates with the oxygen atoms of the reactants, is crucial for achieving good yields of the cyclic product by pre-organizing the molecule for ring closure.[2][11]

Experimental Protocol: Synthesis of Dibenzo-18-crown-6

The following protocol is a generalized procedure based on the methods described in the literature for the synthesis of dibenzo-18-crown-6 from catechol and bis(2-chloroethyl) ether.[10][12][13]

Materials:

-

Catechol

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (B78521) (or potassium hydroxide)

-

n-Butanol (solvent)

-

Toluene (B28343) (for recrystallization)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Reaction: Catechol and n-butanol are added to the flask. The mixture is heated to reflux, and a solution of sodium hydroxide in water is added dropwise.

-

Addition of Dihaloalkane: A solution of bis(2-chloroethyl) ether in n-butanol is added slowly to the refluxing mixture through the dropping funnel.

-

Reflux: The reaction mixture is refluxed for several hours to ensure complete reaction.

-

Workup: The mixture is cooled, and the excess n-butanol is removed under reduced pressure. The residue is acidified with hydrochloric acid.

-

Isolation and Purification: The crude product is collected by filtration and washed with water. The solid is then recrystallized from toluene to yield pure dibenzo-18-crown-6 as white needles.

Characterization: The identity and purity of the synthesized dibenzo-18-crown-6 can be confirmed using various analytical techniques, including:

-

Melting Point: Pure dibenzo-18-crown-6 has a sharp melting point.[13]

-

Infrared (IR) Spectroscopy: To identify the characteristic ether linkages and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the number of different types of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

The "Lock and Key": Quantitative Analysis of Cation Binding

The defining characteristic of benzocrown ethers is their ability to selectively bind specific cations. This selectivity is primarily governed by the "size-fit" relationship between the diameter of the cation and the cavity size of the crown ether.[1][3] The stability of the resulting complex is quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex.

The table below summarizes the stability constants (log K) for the complexation of various alkali metal cations with common benzocrown ethers in different solvents.

| Crown Ether | Cation | Solvent | log K | Reference(s) |

| Benzo-15-crown-5 | Li⁺ | Propylene Carbonate | >4 | [8][14] |

| Benzo-15-crown-5 | Na⁺ | Propylene Carbonate | 3.4 | [8][14] |

| Benzo-15-crown-5 | K⁺ | Propylene Carbonate | 3.1 | [8][14] |

| Benzo-15-crown-5 | Rb⁺ | Propylene Carbonate | 2.7 | [8][14] |

| Benzo-15-crown-5 | Cs⁺ | Propylene Carbonate | 2.5 | [8][14] |

| Dibenzo-18-crown-6 | Na⁺ | Aqueous | 1.6 | [15][16] |

| Dibenzo-18-crown-6 | K⁺ | Aqueous | 2.0 | [15][16] |

| Dibenzo-18-crown-6 | Rb⁺ | Aqueous | 1.5 | [15] |

| Dibenzo-18-crown-6 | Cs⁺ | Aqueous | 1.0 | [15] |

| Dibenzo-18-crown-6 | Na⁺ | Methanol | 4.3 | [8] |

| Dibenzo-18-crown-6 | K⁺ | Methanol | 5.0 | [8] |

| Dibenzo-18-crown-6 | Rb⁺ | Methanol | 4.6 | [8] |

| Dibenzo-18-crown-6 | Cs⁺ | Methanol | 3.9 | [8] |

| Dibenzo-24-crown-8 | Na⁺ | Propylene Carbonate | 3.4 | [8][14] |

| Dibenzo-24-crown-8 | K⁺ | Propylene Carbonate | 3.6 | [8][14] |

| Dibenzo-24-crown-8 | Rb⁺ | Propylene Carbonate | 3.5 | [8][14] |

| Dibenzo-24-crown-8 | Cs⁺ | Propylene Carbonate | 3.5 | [8][14] |

Note: Stability constants can vary depending on the experimental conditions such as temperature and the specific counter-ion present.

From Theory to Practice: Applications of Benzocrown Ethers

The unique properties of benzocrown ethers have led to their application in a wide range of scientific and industrial processes.

Phase-Transfer Catalysis

One of the earliest and most significant applications of benzocrown ethers is in phase-transfer catalysis (PTC).[3][4] In a two-phase system (e.g., an aqueous and an organic phase), the benzocrown ether can encapsulate a cation from the aqueous phase, making the associated anion "naked" and highly reactive in the organic phase.[17] This allows reactions to occur that would otherwise be impossible due to the immiscibility of the reactants.

Ion-Selective Electrodes and Sensors

The high selectivity of benzocrown ethers for specific cations makes them ideal components for ion-selective electrodes (ISEs) and chemical sensors. By incorporating a benzocrown ether into a membrane, an electrode can be made that is sensitive to the concentration of a particular ion in a solution.

Drug Delivery and Biological Ion Transport

The ability of benzocrown ethers to transport cations across lipid membranes has generated significant interest in their potential application in drug delivery and as synthetic ion channels.[18] By modifying the benzocrown ether structure with lipophilic groups, their transport efficiency can be tuned. This opens up possibilities for developing novel therapeutic agents that can modulate ion concentrations across cell membranes.

Conclusion

The historical development of benzocrown ethers is a testament to the power of curiosity-driven research and the profound impact that a single, unexpected discovery can have on the scientific landscape. From Pedersen's initial observation of a curious byproduct to the sophisticated design of functionalized macrocycles for specific applications, the journey of benzocrown ethers continues to inspire chemists to explore the intricate world of molecular recognition. The principles of host-guest chemistry, so elegantly demonstrated by these molecules, are fundamental to understanding and manipulating biological processes and developing the next generation of advanced materials and therapeutics.

References

- 1. The discovery of crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Crown ether - Wikipedia [en.wikipedia.org]

- 4. jetir.org [jetir.org]

- 5. Charles J. Pedersen - Wikipedia [en.wikipedia.org]

- 6. britannica.com [britannica.com]

- 7. Charles J. Pedersen [lawzone.com]

- 8. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]

- 13. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 14. sid.ir [sid.ir]

- 15. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.qu.edu.iq [repository.qu.edu.iq]

- 17. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores - PMC [pmc.ncbi.nlm.nih.gov]

The Supramolecular Chemistry of Benzo-15-crown-5-ether: A Technical Guide

An in-depth exploration of the synthesis, host-guest interactions, and applications of a cornerstone macrocycle for researchers, scientists, and drug development professionals.

Benzo-15-crown-5 (B15C5) stands as a significant and versatile macrocyclic polyether in the field of supramolecular chemistry. Its unique structure, featuring a 15-membered crown ether ring fused to a benzene (B151609) ring, imparts a remarkable ability to selectively form stable complexes with a variety of guest species, particularly metal cations. This technical guide provides a comprehensive overview of the core principles of B15C5's supramolecular chemistry, detailing its synthesis, the thermodynamics of complexation, and the experimental methodologies used for its study.

Synthesis of Benzo-15-crown-5 and its Derivatives

The classical and most common method for synthesizing Benzo-15-crown-5 is the Williamson ether synthesis. This reaction involves the condensation of catechol (1,2-dihydroxybenzene) with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base, typically sodium hydroxide, in a suitable solvent like n-butanol.[1][2] The yield of this reaction can be influenced by factors such as reaction time and the rate of addition of the dichloride.[1]

Functionalized derivatives of B15C5 are crucial for its application in sensors, polymers, and other advanced materials. These are often prepared from B15C5 itself or from functionalized starting materials. For instance, 4'-formyl-benzo-15-crown-5 can be synthesized from B15C5 via a Vilsmeier-Haack reaction and subsequently used to create Schiff base derivatives.[3] Nitro and amino derivatives can also be prepared through nitration and subsequent reduction, providing handles for further chemical modification.[1]

Host-Guest Complexation: A Quantitative Perspective

A defining feature of Benzo-15-crown-5 is its capacity for selective molecular recognition, forming host-guest complexes with various cations and some neutral organic molecules.[4] The stability of these complexes is a key parameter and is quantified by the association constant (Kₐ) or the Gibbs free energy of complexation (ΔG°).

Complexation with Metal Ions

B15C5 exhibits a high affinity for alkali, alkaline earth, and other metal ions. The selectivity is governed by the "size-fit" concept, where the cation that best matches the cavity size of the crown ether forms the most stable complex. The cavity size of B15C5 is well-suited for the sodium ion (Na⁺). However, it can also form complexes with other ions, sometimes in a 2:1 (ligand:metal) "sandwich" conformation, especially with larger cations like potassium (K⁺).[5] The solvent plays a crucial role in the stability of these complexes, as solvent molecules compete with the crown ether for coordination to the metal ion.[6][7]

Table 1: Thermodynamic Parameters for the Complexation of Benzo-15-crown-5 with Various Cations

| Guest Cation | Solvent | Temperature (K) | log Kₐ | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Stoichiometry (Host:Guest) | Reference |

| Na⁺ | Acetonitrile | 298 | 3.61 | -26.9 | -21.0 | 1:1 | [6][8] |

| K⁺ | Acetonitrile | 298 | 3.48 | -30.0 | -34.5 | 1:1 | [6][8] |

| Rb⁺ | Acetonitrile | 298 | 2.94 | -27.8 | -37.8 | 1:1 | [6][8] |

| Cs⁺ | Acetonitrile | 298 | 2.50 | -25.2 | -37.8 | 1:1 | [6][8] |

| La³⁺ | AN/DMF | 298.15 | 3.12 | -30.1 | -41.2 | 2:1 | [4] |

| Fe³⁺ | ACN | 298.15 | 3.54 | 14.2 | 115.1 | 1:1 | [7] |

| Co²⁺ | ACN | 298.15 | 3.12 | 12.5 | 98.6 | 1:1 | [7] |

| Ni²⁺ | ACN | 298.15 | 2.98 | 11.9 | 94.2 | 1:1 | [7] |

| Cu²⁺ | ACN | 298.15 | 3.23 | 13.1 | 105.1 | 1:1 | [7] |

Note: AN = Acetonitrile, DMF = Dimethylformamide, ACN = Acetonitrile. Thermodynamic parameters are often determined by varying the temperature and applying the van't Hoff equation.

Complexation with Organic Guest Molecules

While less common than metal ion complexation, B15C5 can also form complexes with organic guest molecules, particularly those with ammonium (B1175870) groups, through hydrogen bonding interactions.[9]

Experimental Protocols for Studying Supramolecular Interactions

The characterization of host-guest complexes and the determination of their thermodynamic parameters rely on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of supramolecular complexes.

Protocol for ¹H NMR Titration:

-

Preparation of Stock Solutions: Prepare a stock solution of the host (Benzo-15-crown-5) at a known concentration (e.g., 1-10 mM) in a suitable deuterated solvent. Prepare a stock solution of the guest (e.g., a metal salt) at a significantly higher concentration (e.g., 10-20 times the host concentration) in the same solvent.

-

Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.

-

Titration: Add small aliquots of the guest solution to the host solution in the NMR tube.

-

Spectral Acquisition: After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift changes of the host protons. The observed chemical shift is the weighted average of the free and complexed host. Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.

-

Binding Constant Determination: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the association constant (Kₐ).[10]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques are employed when the formation of the host-guest complex leads to a change in the electronic environment of a chromophore or fluorophore in the system.

Protocol for UV-Vis Titration:

-

Preparation of Solutions: Prepare a stock solution of the host and a stock solution of the guest at known concentrations. The host or guest should have a distinct UV-Vis absorption band.

-

Titration: Place a known volume and concentration of the host solution in a cuvette. Add incremental amounts of the guest solution to the cuvette.

-

Spectral Measurement: Record the UV-Vis spectrum after each addition of the guest.

-

Data Analysis: Monitor the change in absorbance at a specific wavelength. Plot the change in absorbance against the guest concentration.

-

Binding Constant Calculation: Use a non-linear fitting of the titration curve to a suitable binding model to calculate the association constant.[10][11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH°, and ΔS°) in a single experiment.

Protocol for ITC:

-

Sample Preparation: Prepare solutions of the host and guest in the same buffer or solvent to minimize heats of dilution. Degas the solutions to avoid air bubbles.

-

Instrument Setup: Load the host solution into the sample cell and the guest solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the guest solution into the host solution.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of guest to host. Fit the resulting isotherm to a binding model to determine Kₐ, ΔH°, and the stoichiometry of the interaction.

Conductometry

Conductometric titrations are useful for studying complexation involving ions in solution. The formation of a complex alters the mobility of the ions, leading to a change in the solution's conductivity.[6][7][12]

Protocol for Conductometric Titration:

-

Solution Preparation: Prepare a solution of the metal salt of known concentration in a suitable solvent.

-

Initial Measurement: Place the metal salt solution in a conductivity cell and measure its initial molar conductance.

-

Titration: Add a stock solution of Benzo-15-crown-5 in small increments to the cell.

-

Conductivity Measurement: After each addition, stir the solution and measure the molar conductance.

-

Data Analysis: Plot the molar conductance against the molar ratio of the crown ether to the metal ion. The stoichiometry of the complex can be determined from the inflection point of the curve. The stability constant can be calculated by fitting the data to an appropriate equation that relates the change in conductance to the concentrations of the species in solution.[6][8]

Visualizing Supramolecular Processes

Graphical representations are invaluable for understanding the complex relationships and workflows in supramolecular chemistry.

References

- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 7. journalajopacs.com [journalajopacs.com]

- 8. sid.ir [sid.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Cation Binding Principles of Benzo-15-crown-5-ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the binding of cations by Benzo-15-crown-5-ether (B15C5). It delves into the thermodynamic data, experimental methodologies, and theoretical underpinnings of these host-guest interactions, offering valuable insights for applications in sensing, separation science, and drug development.

Core Principles of Cation Binding

The ability of this compound to selectively bind cations is a cornerstone of host-guest chemistry.[1] This interaction is primarily driven by electrostatic forces between the positively charged cation (guest) and the electron-rich oxygen atoms within the crown ether's macrocyclic cavity (host).[2] The stability and selectivity of the resulting complex are governed by several key factors:

-

Size Complementarity: The "size-fit" concept is a crucial determinant of binding affinity.[1] The cavity of B15C5 has a diameter of approximately 1.7-2.2 Å, making it particularly well-suited for cations of similar ionic radii, most notably Na⁺ (ionic radius ~1.02 Å).[3]

-

Cation Charge Density: Cations with higher charge density generally form more stable complexes.

-

Solvent Effects: The nature of the solvent significantly impacts complex stability. Polar solvents can solvate the cation, competing with the crown ether for binding and thus reducing the stability of the complex.[4] The complexation process often involves the desolvation of both the cation and the crown ether, making the thermodynamics of solvation a critical aspect.

-

Counter-ion: The nature of the cation's counter-ion can also influence the complexation equilibrium.

The benzo group fused to the crown ether ring reduces the flexibility and basicity of the adjacent ether oxygen atoms, which can lead to slightly lower stability constants compared to the parent 15-crown-5.[3] The stoichiometry of the complex is typically 1:1 (cation:ligand), although 1:2 or even 2:1 complexes can form under specific conditions, particularly with cations that are larger than the cavity.[5][6]

Quantitative Binding Data

The stability of this compound complexes with various cations is quantified by the stability constant (K) or its logarithm (log K). Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) provide further insight into the nature of the binding process.

Table 1: Stability Constants (log K) for 1:1 Complexation of Benzo-15-crown-5 with Various Cations

| Cation | Solvent | Temperature (°C) | log K | Reference(s) |

| Na⁺ | Methanol (B129727) | 25 | 3.1 - 3.4 | [3] |

| K⁺ | Methanol | 25 | 2.9 - 3.2 | [3] |

| Na⁺ | Acetonitrile | 25 | 4.3 | [1] |

| K⁺ | Acetonitrile | 25 | 3.5 | [1] |

| Rb⁺ | Acetonitrile | 25 | 3.1 | [1] |

| Cs⁺ | Acetonitrile | 25 | 2.7 | [1] |

| Li⁺ | Propylene Carbonate | 25 | < 2 | [1] |

| Na⁺ | Propylene Carbonate | 25 | 3.6 | [1] |

| K⁺ | Propylene Carbonate | 25 | 3.5 | [1] |

| Rb⁺ | Propylene Carbonate | 25 | 3.0 | [1] |

| Cs⁺ | Propylene Carbonate | 25 | 2.6 | [1] |

| Mg²⁺ | Acetonitrile | 25 | > 4.5 | [6] |

| Ca²⁺ | Acetonitrile | 25 | 3.3 | [6] |

| Sr²⁺ | Acetonitrile | 25 | 3.8 | [6] |

| La³⁺ | Acetonitrile/DMF | 20 | 3.9 - 4.5 | [7] |

Table 2: Thermodynamic Parameters for 1:1 Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Acetonitrile at 25°C

| Cation | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference(s) |

| Na⁺ | -40.6 | -54 | [1][4] |

| K⁺ | -34.7 | -48 | [1][4] |

| Rb⁺ | -31.4 | -46 | [1][4] |

| Cs⁺ | -24.7 | -33 | [1][4] |

Experimental Protocols

The determination of binding constants and thermodynamic parameters for B15C5-cation complexation relies on various analytical techniques. Below are detailed methodologies for key experiments.

Conductometric Titration

This method measures the change in molar conductivity of a cation solution upon the addition of the crown ether. The formation of a complex alters the mobility of the cation, leading to a change in conductivity.

Materials and Equipment:

-

Conductivity meter with a dipping-type conductivity cell

-

Thermostated water bath

-

Microburette

-

Volumetric flasks and pipettes

-

High-purity anhydrous solvent (e.g., acetonitrile, methanol)

-

This compound

-

Metal salt (e.g., NaCl, KCl)

Procedure:

-

Prepare a stock solution of the metal salt (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.

-

Prepare a stock solution of B15C5 (e.g., 2 x 10⁻² M) in the same solvent.

-

Place a known volume (e.g., 25 mL) of the metal salt solution into the thermostated titration cell and allow it to reach thermal equilibrium.

-

Measure the initial conductivity of the salt solution.

-

Add small, precise aliquots of the B15C5 solution to the titration cell using the microburette.

-

Record the conductivity after each addition, ensuring the solution has reached equilibrium.

-

Continue the titration until the change in conductivity upon addition of the ligand becomes constant.

-

Correct the measured conductivity values for the change in volume.

-

Plot the molar conductivity as a function of the molar ratio of [B15C5]/[Cation].

-

The stability constant (K) is determined by fitting the titration data to a suitable binding model using non-linear regression analysis.[1][6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Materials and Equipment:

-

Isothermal titration calorimeter

-

High-purity solvent

-

This compound

-

Metal salt

Procedure:

-

Prepare a solution of the metal salt (e.g., 0.1 mM) in the desired buffer or solvent and load it into the sample cell of the calorimeter.

-

Prepare a more concentrated solution of B15C5 (e.g., 1-2 mM) in the same solvent and load it into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the B15C5 solution into the sample cell.

-

The heat change associated with each injection is measured.

-

A blank titration is performed by injecting the B15C5 solution into the solvent alone to account for the heat of dilution.

-

The net heat of reaction is obtained by subtracting the heat of dilution from the heat of complexation.

-

The data are fitted to a binding model to determine the stability constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTlnK = ΔH° - TΔS°.[5][8]

UV-Vis Spectrophotometric Titration

This technique is applicable when the complexation event leads to a change in the ultraviolet or visible absorption spectrum of the crown ether or a chromophoric guest.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Thermostated cell holder

-

Quartz cuvettes

-

Micropipettes

-

Solvent, B15C5, and metal salt

Procedure:

-

Prepare a stock solution of B15C5 (or a chromogenic derivative) of known concentration.

-

Prepare a stock solution of the metal salt at a significantly higher concentration.

-

Place a known volume and concentration of the B15C5 solution in a cuvette and record its initial UV-Vis spectrum.

-

Add small aliquots of the concentrated metal salt solution to the cuvette.

-

Record the UV-Vis spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

The changes in absorbance at a specific wavelength are monitored as a function of the metal ion concentration.

-

The binding constant is determined by fitting the absorbance data to a suitable binding isotherm, such as the Benesi-Hildebrand equation for 1:1 complexes.[9][10]

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to study host-guest complexation by monitoring the changes in the chemical shifts of the protons of the crown ether upon addition of the cation.

Materials and Equipment:

-

High-resolution NMR spectrometer

-

NMR tubes

-

Deuterated solvent

-

B15C5 and metal salt

Procedure:

-

Prepare a series of NMR samples, each containing a constant concentration of B15C5 and varying concentrations of the metal salt. It is crucial to maintain the same solvent composition across all samples.[11]

-

Alternatively, a single sample of B15C5 can be titrated directly in the NMR tube with a concentrated solution of the metal salt, though this requires careful correction for dilution effects.[11]

-

Acquire ¹H NMR spectra for each sample.

-

Monitor the chemical shift changes of specific protons on the B15C5 molecule that are sensitive to the binding event.

-

Plot the change in chemical shift (Δδ) as a function of the guest concentration.

-

The binding constant is obtained by fitting the titration curve to a binding model. The exchange rate between the free and bound states of the crown ether will determine the appearance of the spectra (fast, intermediate, or slow exchange regimes).[11]

Visualizing Binding Principles and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound cation binding.

Caption: A simple diagram illustrating the host-guest complexation between Benzo-15-crown-5 and a cation.

Caption: Key factors that determine the selectivity of Benzo-15-crown-5 for different cations.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. ccpn.ac.uk [ccpn.ac.uk]

An In-depth Technical Guide to the Williamson Ether Synthesis for Crown Ether Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis as a core method for the production of crown ethers. It delves into the reaction mechanism, the critical role of the template effect, detailed experimental protocols for key crown ethers, and a quantitative analysis of factors influencing reaction yields.

Introduction to Crown Ethers and the Williamson Ether Synthesis

Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. First discovered by Charles Pedersen in 1967, these macrocycles exhibit a remarkable ability to selectively bind specific cations, a property governed by the size of the crown ether's central cavity. This selective binding has led to their widespread use in various fields, including phase-transfer catalysis, ion transport, and the development of ion-selective sensors.

The Williamson ether synthesis, a cornerstone of organic chemistry since the 1850s, remains the most prevalent method for synthesizing these valuable macrocycles.[1] The reaction classically involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. In the context of crown ether synthesis, this typically involves the intramolecular or intermolecular reaction of a diol with a dihalide or ditosylate.

The Reaction Mechanism: A Nucleophilic Substitution Approach

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of a diol by a strong base, typically an alkali metal hydroxide (B78521) or hydride, to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl dihalide or ditosylate, displacing the leaving group and forming an ether linkage. In crown ether synthesis, this process occurs twice to facilitate cyclization.

A critical aspect of successful crown ether synthesis via the Williamson method is the "template effect." A suitable metal cation, matching the cavity size of the desired crown ether, is used to pre-organize the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. This significantly enhances the yield of the desired macrocycle. For instance, the synthesis of 18-crown-6 (B118740) is effectively templated by the potassium ion (K⁺).[2]

Caption: General mechanism of the Williamson ether synthesis for crown ethers.

Quantitative Analysis of Reaction Parameters

The yield of crown ether synthesis is highly dependent on several factors. The choice of template cation, the nature of the leaving group, the solvent, and the reaction temperature all play crucial roles in maximizing the formation of the desired macrocycle while minimizing competing side reactions like polymerization.

The Template Effect

The "template effect" is paramount in crown ether synthesis. The cation of the base used for deprotonation can coordinate with the oxygen atoms of the acyclic precursor, holding it in a conformation that favors intramolecular cyclization. The optimal template cation is one whose ionic radius closely matches the cavity size of the target crown ether.

Table 1: Effect of Template Cation on Crown Ether Yield

| Target Crown Ether | Cation | Ionic Radius (Å) | Cavity Diameter (Å) | Yield (%) | Reference |

| 12-Crown-4 | Li⁺ | 0.76 | 1.2 - 1.5 | Good | [1] |

| 15-Crown-5 (B104581) | Na⁺ | 1.02 | 1.7 - 2.2 | Good | [3] |

| 18-Crown-6 | K⁺ | 1.38 | 2.6 - 3.2 | 38-44 | [2] |

| Dibenzo-18-crown-6 | Na⁺ | 1.02 | 2.6 - 3.2 | Higher than Li⁺ | [4] |

| Dibenzo-18-crown-6 | K⁺ | 1.38 | 2.6 - 3.2 | Higher than Li⁺ | [4] |

Leaving Group and Solvent Effects

The choice of leaving group and solvent also significantly impacts the reaction rate and yield. Tosylates are generally better leaving groups than halides, often leading to higher yields, though they require an additional synthetic step.[5][6] Aprotic polar solvents are typically preferred as they can solvate the cation without deactivating the nucleophilic alkoxide.

Table 2: Influence of Leaving Group and Solvent on Yield

| Crown Ether | Reactants | Leaving Group | Solvent | Yield (%) | Reference |

| Benzo-12-crown-4 | Catechol + Triethylene glycol ditosylate | Tosylate | Dichloromethane (B109758) | Low | |

| Benzo-15-crown-5 | Catechol + Tetraethylene glycol dichloride | Chloride | n-Butanol | 62 | [7] |

| 18-Crown-6 | Triethylene glycol + 1,2-bis(2-chloroethoxy)ethane (B86423) | Chloride | Tetrahydrofuran | 38-44 | [2] |

| Dibenzo-18-crown-6 | 4-tert-butyl catechol + Diethylene glycol ditosylate | Tosylate | Tetrahydrofuran | 43.38 | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of common crown ethers are provided below.

Synthesis of 12-Crown-4

A modified Williamson ether synthesis using a lithium cation as a template is employed for the synthesis of 12-crown-4.[1]

-

Reactants: 1,2-bis(2-chloroethoxy)ethane, ethylene (B1197577) glycol, sodium hydroxide, and a catalytic amount of lithium perchlorate (B79767) (LiClO₄).

-

Procedure:

-

Combine ethylene glycol and sodium hydroxide in a suitable solvent.

-

Add a catalytic amount of LiClO₄ to act as the template.

-

Slowly add 1,2-bis(2-chloroethoxy)ethane to the reaction mixture.

-

The reaction is typically heated to facilitate the cyclization.

-

After the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials.

-

The crude product is purified by distillation under reduced pressure.

-

Synthesis of 15-Crown-5

The synthesis of 15-crown-5 is analogous to that of 12-crown-4, often utilizing a sodium cation as the template.[9]

-

Reactants: Tetraethylene glycol and ethylene glycol can be used in an intramolecular dehydration condensation. Alternatively, a Williamson synthesis with triethylene glycol and 1,2-dichloroethyl ether can be performed.[9]

-

Procedure (Dehydration Condensation):

-

Tetraethylene glycol and ethylene glycol are reacted in the presence of a base catalyst and a dehydrating agent.

-

The reaction is heated to drive the condensation and cyclization.

-

The reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure. The reported yield for this method is around 64.5%.[9]

-

Synthesis of 18-Crown-6

The synthesis of 18-crown-6 is a classic example of the template effect, with potassium ions significantly enhancing the yield.[2]

-

Reactants: Triethylene glycol, 1,2-bis(2-chloroethoxy)ethane, and potassium hydroxide.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve triethylene glycol in THF.

-

Add a concentrated aqueous solution of potassium hydroxide.

-

After stirring vigorously, add a solution of 1,2-bis(2-chloroethoxy)ethane in THF.

-

Heat the mixture at reflux with vigorous stirring for 18-24 hours.

-

Cool the solution and evaporate the THF under reduced pressure.

-

Dilute the resulting slurry with dichloromethane and filter to remove salts.

-

Dry the combined organic solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Distill the crude product under high vacuum to obtain 18-crown-6 (yield: 38-44%).[2]

-

Further purification can be achieved by recrystallization from acetonitrile.

-

Synthesis of Dibenzo-18-crown-6

Dibenzo-18-crown-6 is synthesized from catechol and a suitable dihalide. The addition of a phase-transfer catalyst can improve the yield in industrial settings.[4]

-

Reactants: 4-tert-butyl catechol, diethylene glycol di(p-toluenesulfonate), and cesium carbonate (as the base and template).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

The reaction is carried out in a sealed environment under a nitrogen atmosphere.

-

4-tert-butyl catechol and diethylene glycol di(p-toluenesulfonate) are dissolved in THF.

-

Cesium carbonate is added in three portions throughout the reaction.

-

The reaction is stirred at a controlled temperature (e.g., 49.15 °C) for an extended period (e.g., 72 hours).

-

After the reaction is complete, the mixture is filtered, and the solvent is evaporated.

-

The crude product is purified by chromatography.

-

Under optimized conditions, a yield of 43.38% has been reported.[8]

-

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of crown ethers via the Williamson ether synthesis involves several key steps, from reaction setup to final product characterization.

Caption: A typical experimental workflow for crown ether synthesis.

Conclusion

The Williamson ether synthesis remains a robust and versatile method for the production of a wide array of crown ethers. A thorough understanding of the SN2 reaction mechanism and the judicious application of the template effect are critical for achieving high yields. By carefully selecting the template cation, leaving group, and solvent, researchers can optimize the synthesis of specific crown ethers for various applications in research, medicine, and materials science. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in these fields.

References

- 1. 12-Crown-4 - Wikipedia [en.wikipedia.org]

- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. CN106699723A - Preparation method of 15-crown ether-5 - Google Patents [patents.google.com]

The Intricate Dance of Host and Guest: A Technical Guide to Benzo-15-Crown-5-Ether Complexation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the complexation mechanism of benzo-15-crown-5 (B15C5), a versatile macrocyclic polyether. By delving into the fundamental principles of host-guest chemistry, thermodynamic driving forces, and key experimental methodologies, this document serves as a comprehensive resource for professionals leveraging molecular recognition in their research and development endeavors.

Core Principles of Benzo-15-Crown-5 Complexation

At its heart, the complexation of benzo-15-crown-5 is a prime example of "host-guest" chemistry, where the crown ether (the host) selectively binds a specific ion (the guest).[1][2][3] This selective interaction is governed by a combination of factors, primarily the compatibility between the size of the cation and the crown ether's central cavity, as well as electrostatic interactions.[2]

The B15C5 molecule features a 15-membered ring containing five oxygen atoms.[4][5] These oxygen atoms, with their high electron density, create a polar, hydrophilic cavity that can engage in strong ion-dipole interactions with positively charged cations.[6] The cavity of 15-crown-5 (B104581) ethers has a diameter of approximately 1.7-2.2 Å, making it particularly well-suited for complexing with the sodium cation (Na⁺), which has an ionic radius of about 1.02 Å.[2][7] This "size-fit" relationship is a critical determinant of the stability and selectivity of the resulting complex.[8] For the benzo-15-crown-5 ether, the ligated sodium cation lies in the center of this macrocyclic cavity, indicating an optimal match.

The presence of the benzo group fused to the crown ether ring introduces a degree of rigidity to the structure compared to the more flexible 15-crown-5.[1] This pre-organization of the host molecule reduces the entropic penalty upon complexation, contributing to the overall stability of the complex. The benzo group can also influence the electronic properties of the oxygen atoms, subtly modulating the binding affinity.

The overall complexation process can be described by the Eigen-Winkler mechanism, which involves a stepwise association between the solvated metal cation and the free ligand.[1]

Thermodynamics and Selectivity

The stability of a crown ether-cation complex is quantitatively expressed by its stability constant (log K). Benzo-15-crown-5 exhibits a marked preference for Na⁺ over other alkali metal ions like potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺).[9] This selectivity is a direct consequence of the optimal fit between the Na⁺ ion and the B15C5 cavity.[7] While B15C5 has a moderate affinity for Na⁺, its selectivity over K⁺ is well-established.[7]

The complexation process is governed by thermodynamic parameters: enthalpy (ΔH°) and entropy (ΔS°), which together determine the Gibbs free energy of formation (ΔG°). In many cases, the complexation is primarily an enthalpy-driven process, resulting from the favorable ion-dipole interactions.[10] However, the entropic contribution, which relates to the release of solvent molecules from the ion's solvation shell, can also be a significant driving force. These parameters are highly sensitive to the nature of the solvent, as the solvent molecules compete with the crown ether for coordination to the cation.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the complexation of Benzo-15-crown-5 with various cations.

Table 1: Stability Constants (log K) of Benzo-15-crown-5 Complexes

| Cation | Solvent | log K | Method |

| Na⁺ | Methanol | 3.1 - 3.4 | Various |

| K⁺ | Methanol | 2.9 - 3.2 | Various |

| Na⁺ | Acetonitrile | 4.29 (at 298K) | Conductometry |

| K⁺ | Acetonitrile | 3.55 (at 298K) | Conductometry |

| Rb⁺ | Acetonitrile | 3.17 (at 298K) | Conductometry |

| Cs⁺ | Acetonitrile | 2.93 (at 298K) | Conductometry |

| La³⁺ | AN/DMF | Varies with solvent composition | Conductometry |

| Mg²⁺ | Acetonitrile | Varies with temperature | Conductometry |

| Ca²⁺ | Acetonitrile | Varies with temperature | Conductometry |

| Sr²⁺ | Acetonitrile | Varies with temperature | Conductometry |

Data compiled from multiple sources.[7][9][11][12] Note that values can vary based on experimental conditions such as temperature and ionic strength.

Table 2: Thermodynamic Parameters for Benzo-15-crown-5 Complexation in Acetonitrile at 298 K

| Cation | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method |

| Na⁺ | -24.5 | -41.0 | -55 | Conductometry |

| K⁺ | -20.3 | -35.1 | -50 | Conductometry |

| Rb⁺ | -18.1 | -34.7 | -56 | Conductometry |

| Cs⁺ | -16.7 | -35.1 | -62 | Conductometry |

Thermodynamic parameters were derived from the data presented in cited literature.[9]

Experimental Protocols for Studying Complexation

A variety of physicochemical techniques are employed to detect complex formation and determine the thermodynamic and kinetic parameters of the interaction.[1][3]

Conductometry

Conductivity measurement is a powerful technique for studying ion-macrocycle interactions in solution. The complexation of a cation by a neutral crown ether leads to a change in the molar conductivity of the solution, which can be monitored to determine the stability constant.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of the metal salt (e.g., 1.0 x 10⁻⁴ M) and a stock solution of benzo-15-crown-5 (e.g., 2.0 x 10⁻³ M) in the desired solvent (e.g., acetonitrile).[12] The solvent must be of high purity.

-

Apparatus Setup: Use a high-precision digital conductivity meter with a thermostated cell to maintain a constant temperature (e.g., 25 ± 0.03 °C).[11][12]

-

Titration: Place a known volume of the metal salt solution into the titration cell and measure its initial conductance.[12]

-

Data Acquisition: Add small, precise aliquots of the crown ether solution to the cell using a microburette. After each addition, stir the solution to ensure homogeneity and measure the conductance once the reading stabilizes.[12]

-

Data Analysis: Plot the molar conductance (Λm) against the molar ratio of crown ether to cation ([L]/[M]). The stability constant (K) and the limiting molar conductivity of the complex (Λc) can be determined by fitting the resulting titration curve to a suitable binding model (typically 1:1) using a non-linear least-squares curve fitting procedure.[9]

UV-Vis Spectrophotometry

This technique is useful when the complexation event causes a change in the ultraviolet-visible absorption spectrum of the crown ether, which is often the case for chromophore-containing derivatives or when the benzo group's electronic environment is perturbed.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of B15C5 (e.g., 0.015 mM) and a stock solution of the cation salt at a much higher concentration (e.g., 10 mM) in a suitable UV-transparent solvent.

-

Blank Measurement: Record the UV-Vis spectrum of the pure solvent as a baseline.

-

Initial Spectrum: Record the spectrum of the B15C5 solution alone.

-

Titration: Create a series of samples by adding increasing micro-aliquots of the concentrated cation solution to the B15C5 solution.[13][14] The host concentration should be kept constant.[14]

-

Spectral Acquisition: After each addition, thoroughly mix the solution and record the full UV-Vis spectrum.

-

Data Analysis: Monitor the change in absorbance at a specific wavelength where the change upon complexation is maximal. Plot the change in absorbance (ΔA) against the concentration of the added cation. The binding constant can be calculated by fitting this data to the appropriate binding isotherm equation (e.g., Benesi-Hildebrand).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), stoichiometry (n), and enthalpy of reaction (ΔH°) in a single experiment.[15][16] From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of B15C5 and the metal salt in the same buffer or solvent to minimize heats of dilution. Dialyze or degas the solutions thoroughly before use to remove dissolved gases and avoid bubbles.[15]

-

Concentration Selection: Choose concentrations based on the expected binding affinity to ensure the 'c-window' (c = n * K * [M]T) is within an optimal range (typically 1 < c < 1000).[15][16] For a 1:1 interaction, the concentration of the macromolecule in the cell ([M]T) should be approximately 10-30 times the dissociation constant (Kd). The titrant concentration should be 10-20 times higher than the cell concentration.[15]

-

Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate. Perform a preliminary titration of the titrant into the buffer alone to measure the heat of dilution, which will be subtracted from the main experiment.

-

Titration: Load the B15C5 solution into the sample cell and the metal salt solution into the injection syringe.[15] Perform a series of small, automated injections (e.g., 10-20 injections) of the metal salt into the B15C5 solution.[17]

-

Data Acquisition: The instrument records the power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-change peaks for each injection.

-

Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (K, n, ΔH°).[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the complex in solution. Changes in the chemical shifts of the protons or carbon atoms of the crown ether upon cation binding can confirm complexation and provide insights into the conformational changes that occur.[18][19][20]

Detailed Protocol:

-

Sample Preparation: Prepare a solution of B15C5 in a suitable deuterated solvent.

-

Initial Spectrum: Acquire a high-resolution ¹H or ¹³C NMR spectrum of the free B15C5.

-

Titration: Add incremental amounts of the metal salt to the NMR tube.

-

Spectral Acquisition: Acquire an NMR spectrum after each addition of the metal salt.

-

Data Analysis: Monitor the chemical shift changes of the crown ether's protons, particularly the ether protons and the aromatic protons. The magnitude of the shift is related to the extent of complexation. By plotting the chemical shift change (Δδ) versus the guest/host molar ratio, a binding isotherm can be constructed and fitted to determine the stability constant.

Conclusion

The complexation of cations by benzo-15-crown-5 is a finely tuned process governed by the principles of molecular recognition, including the size-fit relationship and pre-organization. Its pronounced selectivity for sodium ions has made it a cornerstone molecule in the development of ion-selective electrodes, sensors, and phase-transfer catalysts.[2][7] A thorough understanding of the thermodynamics and the application of precise experimental techniques like conductometry, ITC, and NMR are crucial for researchers aiming to harness and modulate these host-guest interactions for applications in analytical chemistry, materials science, and drug development.

References

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. sid.ir [sid.ir]

- 4. 15-Crown-5 - Wikipedia [en.wikipedia.org]

- 5. 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | C14H20O5 | CID 84197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 16. tainstruments.com [tainstruments.com]

- 17. Optimizing isothermal titration calorimetry protocols for the study of 1:1 binding: Keeping it simple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Thermodynamics of Selectivity: A Technical Guide to Benzo-15-crown-5-ether Complexation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core thermodynamic parameters governing the complexation of Benzo-15-crown-5-ether (B15C5) with various cations. Understanding the delicate balance of enthalpic and entropic contributions is paramount for applications ranging from ion-selective sensors and separation technologies to the rational design of drug delivery systems. This document provides a consolidated overview of key thermodynamic data, detailed experimental methodologies, and visual representations of the underlying principles.

Introduction to Benzo-15-crown-5 Complexation

Benzo-15-crown-5 is a macrocyclic polyether distinguished by a benzene (B151609) ring fused to the 15-crown-5 (B104581) macrocycle. This structural feature imparts a degree of rigidity and alters the electron density of the oxygen donor atoms compared to its non-benzannulated counterpart, 15-crown-5.[1][2] The central cavity, with a diameter of approximately 1.7-2.2 Å, is ideally suited for cations of similar size, most notably the sodium ion (Na⁺).[1] The formation of a host-guest complex between B15C5 (the host) and a cation (the guest) is a reversible process governed by fundamental thermodynamic principles.

The stability of the resulting complex is quantified by the association constant (Kₐ) or its logarithm (log Kₐ). The thermodynamic profile of this interaction is further defined by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation, which are related by the equation:

ΔG = ΔH - TΔS

where T is the absolute temperature. A negative ΔG indicates a spontaneous complexation process. The enthalpy change (ΔH) reflects the heat released or absorbed upon complex formation, arising from the balance of energy required to desolvate the ion and the ligand and the energy released from the new ion-dipole interactions within the complex. The entropy change (ΔS) represents the change in the randomness of the system, influenced by the release of solvent molecules from the solvation shells of the ion and the ligand, and the loss of conformational freedom of the crown ether upon complexation.

Thermodynamic Data for Benzo-15-crown-5 Complexation

The following tables summarize the thermodynamic parameters for the complexation of Benzo-15-crown-5 with various cations in different solvents. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that the stoichiometry of the complexes is predominantly 1:1 (cation:ligand), although 1:2 complexes have been observed in some solvent systems.[2][3]

Alkali Metal Cations

The complexation of Benzo-15-crown-5 with alkali metal cations has been extensively studied. The selectivity generally follows the "size-fit" concept, with Na⁺ forming the most stable complex.

| Cation | Solvent | log Kₛ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference(s) |

| Na⁺ | Acetonitrile | 3.97 | -22.66 | - | - | [2] |

| K⁺ | Acetonitrile | 3.49 | -19.92 | - | - | [4] |

| Rb⁺ | Acetonitrile | 3.12 | -17.81 | - | - | [4] |

| Cs⁺ | Acetonitrile | 2.82 | -16.09 | - | - | [4] |

| Na⁺ | Methanol-Water (8:2 v/v) | 3.41 | -19.46 | -27.2 | -7.74 | [5] |

| K⁺ | Methanol-Water (8:2 v/v) | 2.95 | -16.84 | -29.9 | -13.06 | [5] |

| Rb⁺ | Methanol-Water (8:2 v/v) | 2.50 | -14.27 | -33.1 | -18.83 | [5] |

Transition Metal Cations

The interaction of Benzo-15-crown-5 with transition metal cations is also of significant interest. The complexation is often entropy-driven, particularly in solvents like acetonitrile.

| Cation | Solvent System | Temperature (°C) | log Kբ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference(s) |

| Fe³⁺ | Acetonitrile | 25 | 3.42 | -19.52 | +15.23 | 116.58 | [6][7] |

| Co²⁺ | Acetonitrile | 25 | 3.11 | -17.75 | +12.85 | 102.68 | [6][7] |

| Ni²⁺ | Acetonitrile | 25 | 2.92 | -16.67 | +10.97 | 92.72 | [6][7] |

| Cu²⁺ | Acetonitrile | 25 | 2.65 | -15.13 | +8.78 | 79.56 | [6][7] |

Lanthanide Cations

The complexation of lanthanide ions with Benzo-15-crown-5 has been investigated, revealing the influence of ionic radius on complex stability.

| Cation | Solvent | log Kₛ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference(s) |

| La³⁺ | Acetonitrile-DMF (90:10 mol%) | 20 | 3.41 | -19.1 | -11.0 | 8.1 |

Experimental Protocols

The determination of thermodynamic parameters for crown ether complexation relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Materials and Equipment:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Benzo-15-crown-5 (high purity)

-

Metal salt (e.g., NaClO₄, KCl) of high purity

-

Solvent (e.g., anhydrous methanol, deionized water)

-

Micropipettes

-

Degassing apparatus

Procedure:

-

Solution Preparation:

-

Prepare a solution of the metal salt (typically 1-5 mM) in the desired solvent.

-

Prepare a solution of Benzo-15-crown-5 (typically 0.1-0.5 mM) in the exact same batch of solvent to minimize dilution effects.

-

Thoroughly degas both solutions prior to use to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Fill the reference cell with the solvent.

-

Load the sample cell (typically ~200-300 µL) with the Benzo-15-crown-5 solution.

-

Load the injection syringe (typically ~40-50 µL) with the metal salt solution.

-

-

Titration:

-

Perform an initial injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with a defined spacing between injections (e.g., 150 seconds) to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the metal to the crown ether.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n.

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔS = (ΔH - ΔG)/T.

-

Conductometric Titration

Conductometric titration monitors the change in the electrical conductivity of a solution as a titrant is added. This technique is particularly useful for studying ion-association reactions, such as crown ether complexation.

Materials and Equipment:

-

Conductivity meter with a dipping-type conductivity cell

-

Thermostated water bath

-

Microburette

-

Titration vessel

-

Benzo-15-crown-5

-

Metal salt

-

Solvent

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the metal salt (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a stock solution of Benzo-15-crown-5 (e.g., 2 x 10⁻² M) in the same solvent.

-

-

Instrument Setup:

-

Place a known volume (e.g., 20 mL) of the metal salt solution into the titration vessel.

-

Immerse the conductivity cell in the solution and place the vessel in the thermostated water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).

-

-

Titration:

-

Measure the initial conductance of the metal salt solution.

-

Add small, precise aliquots of the Benzo-15-crown-5 solution to the titration vessel using the microburette.

-

After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the conductance.

-

Continue the additions until the desired molar ratio of crown ether to metal ion is achieved (e.g., a ratio of 3:1).

-

-

Data Analysis:

-

Correct the measured conductance values for the volume change during the titration.

-

Plot the molar conductivity of the solution as a function of the [Ligand]/[Metal] molar ratio.

-

The resulting data can be fitted to a model that describes the formation of a 1:1 or 1:2 complex to determine the stability constant (Kₐ).

-

By performing the titration at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of complexation can be determined from a van't Hoff plot (ln Kₐ vs. 1/T).[3][6]

-

UV-Vis Spectrophotometric Titration

This method is applicable when the complexation of the crown ether with a cation leads to a change in the ultraviolet-visible absorption spectrum of the crown ether.

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Quartz cuvettes

-

Microsyringes

-

Benzo-15-crown-5

-

Metal salt

-

Solvent

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Benzo-15-crown-5 of a known concentration in the chosen solvent.

-

Prepare a stock solution of the metal salt at a significantly higher concentration.

-

-

Measurement:

-

Place a known volume of the Benzo-15-crown-5 solution in a quartz cuvette and record its absorption spectrum.

-

Add a small, precise volume of the concentrated metal salt solution to the cuvette using a microsyringe.

-

Mix the solution thoroughly and allow it to equilibrate in the thermostated cell holder.

-

Record the new absorption spectrum.

-

Repeat the addition and measurement steps until no further significant changes in the spectrum are observed, indicating that the crown ether is saturated with the cation.

-

-

Data Analysis:

-

The changes in absorbance at a specific wavelength where the change is most pronounced are plotted against the concentration of the metal cation.

-

The resulting data is then fitted to a binding isotherm equation to determine the stability constant (Kₐ) and the stoichiometry of the complex.

-

Visualizing Complexation and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key processes and relationships in the study of Benzo-15-crown-5 complexation.

Caption: Host-guest complexation equilibrium of Benzo-15-crown-5.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Caption: Interrelationship of key thermodynamic parameters.

Conclusion

The complexation of Benzo-15-crown-5 with cations is a nuanced process governed by a delicate interplay of enthalpic and entropic factors. The stability and selectivity of these complexes are highly dependent on the cation, the solvent system, and the temperature. The data and protocols presented in this guide provide a comprehensive foundation for researchers and professionals working in fields where molecular recognition is critical. By leveraging a thorough understanding of these thermodynamic principles, the predictive design of novel host-guest systems with tailored properties for specific applications becomes an achievable goal.

References

- 1. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 5. researchgate.net [researchgate.net]